molecular formula C20H16ClN3O3 B12047990 N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B12047990
M. Wt: 381.8 g/mol
InChI Key: XEDXPRKWFMBLJR-WSDLNYQXSA-N
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Description

1-ALLYL-N’-(3-CL-BENZYLIDENE)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ALLYL-N’-(3-CL-BENZYLIDENE)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.

    Formation of the Benzylidene Hydrazide: The benzylidene hydrazide moiety can be formed by reacting the quinoline derivative with 3-chlorobenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ALLYL-N’-(3-CL-BENZYLIDENE)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ALLYL-N’-(3-CL-BENZYLIDENE)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinecarbohydrazide Derivatives: Other derivatives with similar structures and potential biological activities.

Uniqueness

1-ALLYL-N’-(3-CL-BENZYLIDENE)-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C20H16ClN3O3/c1-2-10-24-16-9-4-3-8-15(16)18(25)17(20(24)27)19(26)23-22-12-13-6-5-7-14(21)11-13/h2-9,11-12,25H,1,10H2,(H,23,26)/b22-12+

InChI Key

XEDXPRKWFMBLJR-WSDLNYQXSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Cl)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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